molecular formula C10H8BrNO2 B12982645 5-Bromo-4-methoxyisoquinolin-1(2H)-one

5-Bromo-4-methoxyisoquinolin-1(2H)-one

Cat. No.: B12982645
M. Wt: 254.08 g/mol
InChI Key: YJFZLPXVRLSYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of bromine and methoxy groups in the isoquinoline structure can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom. Subsequently, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxyisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyisoquinoline: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Bromoisoquinoline: Lacks the methoxy group, which can influence its solubility and chemical properties.

    Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a reference point for comparison.

Uniqueness

5-Bromo-4-methoxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and methoxy groups, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-4-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO2/c1-14-8-5-12-10(13)6-3-2-4-7(11)9(6)8/h2-5H,1H3,(H,12,13)

InChI Key

YJFZLPXVRLSYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C2=C1C(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.